![molecular formula C10H5F3N2O B14231523 [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile CAS No. 561307-84-4](/img/structure/B14231523.png)
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile: is a chemical compound with the molecular formula C10H8F3NO It is known for its unique structure, which includes a pyran ring substituted with a trifluoromethyl group and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the pyranone reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in the development of new medications.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity.
Wirkmechanismus
The mechanism of action of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 2-Methyl-5-(trifluoromethyl)-1H-imidazole
- 4-Methyl-1H-indazole
Uniqueness
Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile stands out due to its unique combination of a pyran ring, trifluoromethyl group, and propanedinitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile and valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
561307-84-4 |
|---|---|
Molekularformel |
C10H5F3N2O |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
2-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2O/c1-6-2-7(8(4-14)5-15)3-9(16-6)10(11,12)13/h2-3H,1H3 |
InChI-Schlüssel |
MZOWSWFGQPOJMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


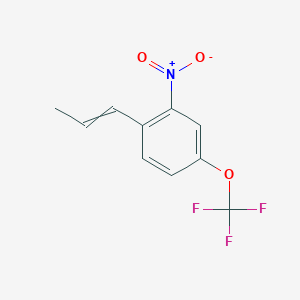
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
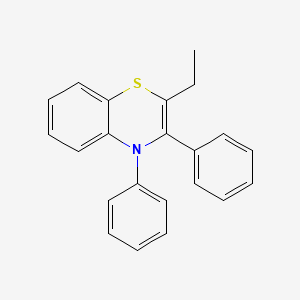


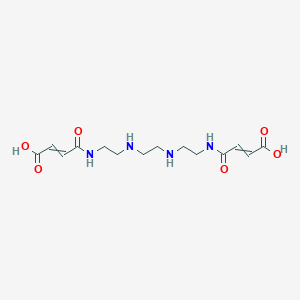

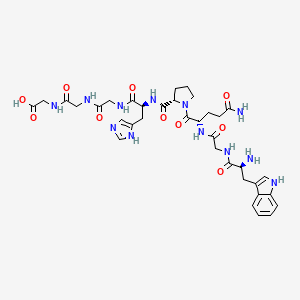
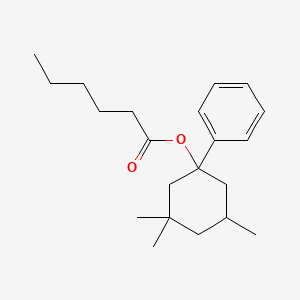
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
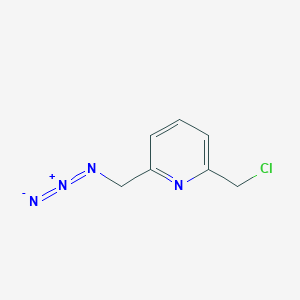
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
